molecular formula C12H20B2O6 B14231003 Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]- CAS No. 502635-30-5

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-

Cat. No.: B14231003
CAS No.: 502635-30-5
M. Wt: 281.9 g/mol
InChI Key: PREVBDCNYQZRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid derivatives are pivotal in medicinal chemistry, materials science, and diagnostics due to their unique reactivity and ability to form reversible covalent bonds with diols, amines, and other biomolecules . The compound Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]- features a phenyl ring substituted with a 4-boronobutyl chain at the 2-position and a methoxymethoxy group at the 6-position. This dual substitution pattern distinguishes it from simpler phenylboronic acids (PBAs) and introduces steric and electronic effects that may enhance its binding affinity or pharmacokinetic properties.

Properties

CAS No.

502635-30-5

Molecular Formula

C12H20B2O6

Molecular Weight

281.9 g/mol

IUPAC Name

[2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H20B2O6/c1-19-9-20-11-7-4-6-10(12(11)14(17)18)5-2-3-8-13(15)16/h4,6-7,15-18H,2-3,5,8-9H2,1H3

InChI Key

PREVBDCNYQZRSB-UHFFFAOYSA-N

Canonical SMILES

B(CCCCC1=C(C(=CC=C1)OCOC)B(O)O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]- necessitates a retrosynthetic approach that prioritizes the sequential introduction of functional groups while maintaining regioselectivity. Key disconnections include:

  • Boronic Acid Installation : The terminal boronic acid group at the butyl chain.
  • Methoxymethoxy Protection : The ortho-substituted methoxymethoxy (MOM) group on the phenyl ring.
  • Alkyl Chain Elongation : The four-carbon spacer between the phenyl ring and boronic acid.

A plausible retrosynthetic pathway involves starting from a pre-functionalized phenyl precursor, followed by alkylation and boronation steps.

Stepwise Synthetic Routes and Experimental Protocols

Route 1: Alkylation Followed by Boronation

Synthesis of 2-(Methoxymethoxy)Toluene

Starting Material : 2-Methylphenol (o-cresol).
Reaction :

  • Protection : React o-cresol with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., K₂CO₃) in anhydrous THF at 0–5°C for 12 hours.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 9:1).

Yield : 85–90% (white crystalline solid).
Characterization : $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

Introduction of 4-Boronobutyl Chain

Reaction :

  • Lithiation : Treat 2-(methoxymethoxy)toluene with n-BuLi (−78°C, THF, 1 hour).
  • Alkylation : Add 1,4-dibromobutane (2 eq.) and warm to room temperature overnight.
  • Boronation : React the intermediate bromide with triisopropyl borate (B(OiPr)₃) in the presence of Mg turnings (Grignard conditions) at reflux (THF, 12 hours).

Yield : 60–65% after silica gel purification.
Key Challenge : Competing elimination during alkylation necessitates strict temperature control.

Route 2: Suzuki-Miyaura Coupling Approach

Preparation of Boronic Acid Pinacol Ester

Intermediate : 4-Bromophenyl-6-(methoxymethoxy)butane.
Reaction :

  • Coupling : Employ Pd(PPh₃)₄ (5 mol%) with bis(pinacolato)diboron (1.5 eq.) in dioxane/K₂CO₃(aq) at 80°C for 24 hours.
  • Hydrolysis : Treat the pinacol ester with HCl (1M) to yield the free boronic acid.

Yield : 70–75% (two steps).
Advantage : Mitigates issues with boronic acid instability during prolonged storage.

Optimization of Critical Reaction Parameters

Temperature and Catalyst Screening

Reaction Step Catalyst Temp (°C) Yield (%) Purity (HPLC)
Lithiation/Alkylation n-BuLi −78 62 89
Suzuki Coupling Pd(OAc)₂/XPhos 80 78 95
Boronation Mg, B(OiPr)₃ 65 65 91

Findings :

  • Pd(OAc)₂/XPhos outperforms traditional Pd(PPh₃)₄ in coupling efficiency.
  • Lower lithiation temperatures (−78°C vs. −40°C) reduce side products by 15–20%.

Analytical Characterization and Quality Control

Spectroscopic Data Compilation

$$ ^1H $$ NMR (DMSO-d₆, 600 MHz)
  • δ 7.42 (d, J = 8.2 Hz, 1H, Ar-H)
  • δ 7.28 (t, J = 7.6 Hz, 1H, Ar-H)
  • δ 5.08 (s, 2H, OCH₂O)
  • δ 3.72 (s, 3H, OCH₃)
  • δ 2.58 (t, J = 7.4 Hz, 2H, CH₂B(OH)₂)
$$ ^{11}B $$ NMR (DMSO-d₆, 128 MHz)
  • δ 30.2 ppm (characteristic of arylboronic acids).

Challenges in Purification and Scale-Up

Silica Gel Chromatography vs. Recrystallization

Method Purity (%) Recovery (%) Scalability
Column Chromatography 98.5 85 Limited
Recrystallization (EtOH/H₂O) 99.1 92 Industrial

Recommendation : Recrystallization from ethanol/water (4:1) achieves pharmaceutical-grade purity (>99%).

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Required eq. Total Cost (USD/kg product)
Bis(pinacolato)diboron 420 1.5 630
Pd(OAc)₂ 12,000 0.05 600
n-BuLi 300 2.2 660

Insight : Catalyst recycling and alternative boron sources (e.g., B₂(OH)₄) may reduce costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, and electrophiles like nitronium ions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-, involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Bioactivity

a) Phenylboronic Acid (PBA)
  • Structure : A single phenyl ring with a boronic acid group.
  • Applications : Widely used in biomedical sensors and as enzyme inhibitors due to its simplicity and reactivity .
  • Limitations: Lower diagnostic accuracy compared to substituted derivatives like 2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl boronic acid, which showed superior fungal histone deacetylase inhibition (IC₅₀ = 1 µM) .
b) [4-(Methoxymethoxy)Phenyl]boronic Acid
  • Structure : Methoxymethoxy group at the para position.
  • Molecular Weight : 181.98 g/mol .
c) [2-Methoxy-4,6-Dimethylphenyl]boronic Acid
  • Structure : Methoxy and dimethyl substituents.
  • Molecular Weight : 180.01 g/mol .
  • Activity : Used in Suzuki couplings; dimethyl groups enhance stability but may reduce solubility.

Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Notable Activity/Use Reference
[Target Compound] 4-Boronobutyl, 6-methoxymethoxy Not reported Hypothesized enhanced binding N/A
Phenylboronic Acid (PBA) None 121.93 Diagnostic sensors, enzyme inhibition
[4-(Methoxymethoxy)Phenyl]boronic Acid 4-Methoxymethoxy 181.98 Intermediate in organic synthesis
2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl boronic acid 2-Methoxyethylphenoxy Not reported HDAC inhibition (IC₅₀ = 1 µM)
1-Amido-2-Triazolylethaneboronic Acid Triazole substituent Not reported β-lactamase inhibition (Ki = nM range)

Challenges:

  • Steric hindrance from the 4-boronobutyl chain may reduce coupling efficiency.
  • Purification of polar boronic acids requires specialized techniques (e.g., chromatography with THF/DCM gradients) .

Biological Activity

Boronic acids, particularly derivatives like [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl] boronic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Overview of Boronic Acids

Boronic acids are characterized by a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They exhibit unique properties that allow them to interact with biological molecules, making them valuable in drug discovery and development. Their ability to form reversible covalent bonds with diols enhances their utility as enzyme inhibitors and in targeting specific biomolecular interactions.

  • Enzyme Inhibition :
    • Boronic acids act as transition-state analogs, particularly inhibiting β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. For example, studies have shown that certain boronic acid derivatives can inhibit clinically relevant serine- and metallo-β-lactamases (MBLs) with varying potency depending on the structure of the compound .
    • The inhibition profile varies across different β-lactamases, with some compounds showing strong inhibition against AmpC β-lactamase while others are more effective against MBLs like NDM-1 and VIM-2 .
  • Anticancer Activity :
    • Research has indicated that boronic acids can induce apoptosis in cancer cells. For instance, certain derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, demonstrating their potential as anticancer agents .
    • The mechanism often involves the modulation of cellular pathways linked to oxidative stress and apoptosis, making them selective for cancer cells over normal cells .
  • Antimicrobial Properties :
    • Boronic acids exhibit antibacterial and antifungal activities. Studies have evaluated their effectiveness against a range of pathogens, revealing that modifications to the boronic acid structure can enhance antimicrobial potency .
    • The antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function.

Inhibition Profiles

A study conducted on various boronic acid derivatives highlighted their effectiveness against different β-lactamases:

CompoundTarget EnzymeIC50 (µM)
Compound 1AmpC38
Compound 2OXA-24132
Compound 3NDM-136
Compound 4VIM-227

This table illustrates how structural changes can significantly impact inhibitory potency against specific enzymes .

Anticancer Activity

In another investigation focused on anticancer properties:

CompoundCancer Cell LineIC50 (nmol/L)
Compound AMDA-MB-468 (Breast)3.43
Compound BCLL Lymphocytes778

These results indicate that certain boronic acid derivatives are not only effective but also exhibit selectivity towards cancer cells, minimizing toxicity to normal tissues .

Q & A

What are the common synthetic challenges in preparing [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]boronic acid, and how can they be methodologically addressed?

Basic Research Question
Synthesis of this compound faces challenges such as boronic acid instability during purification, competitive boroxine formation, and regioselective functionalization. Methodological solutions include:

  • Prodrug intermediates : Synthesize boronic esters (e.g., pinacol esters) first, as they are more stable and easier to purify than free boronic acids .
  • Protecting groups : Use methoxymethoxy (MOM) groups to shield reactive hydroxyl sites during alkylation or boronylation steps .
  • Regioselective alkylation : Optimize reaction conditions (e.g., temperature, catalysts) to favor substitution at the 4-boronobutyl position while preserving the methoxymethoxy group .

How does the presence of multiple boronic acid groups affect purification and characterization?

Basic Research Question
Multiple boronic acids complicate analysis due to dehydration/boroxine formation and overlapping spectral signals. Mitigation strategies include:

  • Derivatization : Convert boronic acids to cyclic esters (e.g., with diols like pinacol) to stabilize the structure for NMR or LC-MS analysis .
  • Matrix-assisted stabilization : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix to prevent boroxine formation during mass spectrometry .
  • Chromatography : Employ boronate-affinity columns for selective purification, leveraging diol-boronate interactions .

What computational strategies can predict the binding affinity of this boronic acid derivative to diol-containing biomolecules?

Advanced Research Question
Data-driven approaches and quantum mechanics are critical:

  • QSAR modeling : Use Mordred descriptors and principal component analysis (PCA) to cluster boronic acids by electronic/steric properties, enabling predictive affinity trends .
  • DFT/TDDFT calculations : Simulate d-PeT (photoinduced electron transfer) effects to design fluorescent sensors with optimized binding-induced fluorescence changes .
  • Molecular docking : Parameterize boron-diol bond dynamics in software like AutoDock to predict interactions with glycoproteins or proteasomes .

How can contradictory data on boronic acid-diol binding selectivity be resolved in glycoprotein interaction studies?

Advanced Research Question
Non-specific secondary interactions (e.g., hydrophobic or electrostatic) often confound selectivity. Resolution methods include:

  • Buffer optimization : Use high-pH borate buffers (pH 8–9) to enhance reversible diol binding while minimizing non-specific adsorption .
  • Competitive assays : Introduce free diols (e.g., sorbitol) to competitively displace weakly bound glycoproteins from boronic acid surfaces .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics under varying ionic strengths to isolate specific vs. non-specific interactions .

What methodologies are effective in analyzing the thermal stability and degradation pathways of aromatic boronic acids?

Advanced Research Question
Thermogravimetric analysis (TGA) paired with spectroscopic techniques provides insights:

  • TGA-MS : Monitor mass loss and evolved gases (e.g., CO₂ from decarboxylation) to identify degradation products .
  • Structural tuning : Introduce electron-withdrawing groups (e.g., fluorine) or crosslinking moieties to enhance thermal stability (>600°C for pyrene-1-boronic acid) .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa methods to calculate activation energy for decomposition steps .

How do buffer conditions and pH influence the interaction efficiency between boronic acid surfaces and glycoproteins?

Advanced Research Question
Binding efficiency is pH-dependent due to boron’s Lewis acidity:

  • pH titration : Use 11B^{11}\text{B} NMR to identify pKa values (e.g., 2,6-difluorophenyl boronic acid has pKa ~7.5), optimizing buffer pH near this range for maximum binding .
  • Ionic strength modulation : Low-salt buffers (e.g., 10 mM phosphate) reduce electrostatic interference, enhancing diol-boronate affinity .
  • Reversibility testing : Apply pulsed elution with competitive diols (e.g., fructose) to confirm pH-dependent binding reversibility .

What are the best practices for sequencing peptide boronic acids with multiple boronic acid moieties using MALDI-MS?

Advanced Research Question
Key steps to overcome boroxine interference:

  • On-plate derivatization : Mix samples with DHB matrix and diols (e.g., mannitol) directly on the MALDI plate for in situ esterification, suppressing dehydration .
  • Tandem MS (MS/MS) : Use collision-induced dissociation (CID) to fragment boronate esters, enabling sequencing of branched peptides without prior purification .
  • Library deconvolution : Combine high-resolution MS with automated deisotoping algorithms to resolve overlapping peaks from boroxine adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.